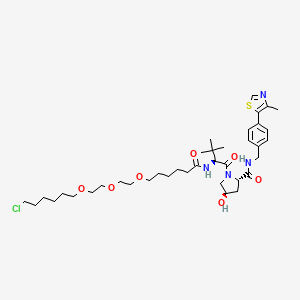

(S,R,S)-AHPC-C6-PEG3-C4-Cl

Beschreibung

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2S)-2-[6-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H59ClN4O7S/c1-28-34(51-27-41-28)30-15-13-29(14-16-30)25-40-36(46)32-24-31(44)26-43(32)37(47)35(38(2,3)4)42-33(45)12-8-7-11-19-49-21-23-50-22-20-48-18-10-6-5-9-17-39/h13-16,27,31-32,35,44H,5-12,17-26H2,1-4H3,(H,40,46)(H,42,45)/t31-,32+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRLOIWXHCPWFF-MEEYNGGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCOCCOCCOCCCCCCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H59ClN4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (S,R,S)-AHPC-C6-PEG3-C4-Cl

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-C6-PEG3-C4-Cl is a synthetic chemical entity integral to the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed for targeted protein degradation. This molecule serves as a versatile building block, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a flexible linker with a reactive chlorohexyl group for conjugation to a target protein ligand. This guide provides a comprehensive technical overview of the mechanism of action of PROTACs utilizing the (S,R,S)-AHPC scaffold, detailing the underlying biochemistry, experimental protocols for characterization, and quantitative data from representative studies.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. The (S,R,S)-AHPC-C6-PEG3-C4-Cl molecule provides the E3 ligase recruiting component. Once conjugated to a POI-binding ligand, the resulting PROTAC orchestrates the ubiquitination and subsequent degradation of the target protein.

The key steps in the mechanism of action are as follows:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI (via its specific ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety). This brings the POI into close proximity with the E3 ligase machinery.

-

Ubiquitination: The VHL E3 ligase complex, which consists of VHL, Elongin B, Elongin C, Cullin-2, and Rbx1, facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome unfolds and degrades the POI into small peptides.

-

Recycling: The PROTAC molecule is not consumed in this process and is released to induce the degradation of another POI molecule, acting in a catalytic manner.

Signaling Pathway Diagram

An In-depth Technical Guide to the Structure and Application of VH032-C6-PEG3-C4-Cl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, mechanism of action, and practical application of VH032-C6-PEG3-C4-Cl, a heterobifunctional small molecule designed for targeted protein degradation. This molecule is a valuable tool in the field of chemical biology and drug discovery, particularly for researchers utilizing the Proteolysis Targeting Chimera (PROTAC) technology.

Core Structure and Physicochemical Properties

VH032-C6-PEG3-C4-Cl is a synthetic conjugate molecule comprising three key components: a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a flexible linker, and a reactive chloroalkane moiety. Its systematic name is often referred to as (S,R,S)-AHPC-C6-PEG3-C4-Cl.[1]

The molecule is structurally defined as:

-

VHL Ligand (VH032/(S,R,S)-AHPC): This portion of the molecule is a potent and selective ligand for the VHL E3 ligase, with a reported dissociation constant (Kd) of approximately 185 nM.[2] It competitively inhibits the interaction between VHL and its natural substrate, Hypoxia-Inducible Factor 1α (HIF-1α). By incorporating this ligand, the molecule can hijack the VHL E3 ligase complex.

-

Linker (C6-PEG3-C4): The linker is a 20-atom chain composed of a hexyl (C6) group, a tri-ethylene glycol (PEG3) unit, and a butyl (C4) group. This combination of hydrophobic and hydrophilic moieties is designed to provide the optimal length and flexibility to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.

-

Reactive Moiety (Chloroalkane - Cl): The terminal chloroalkane group serves as a reactive "warhead" that can form a covalent bond with specific protein tags, most notably the HaloTag7 protein. This covalent interaction allows for the specific targeting of any protein that has been genetically fused with the HaloTag7 protein.

A summary of the key physicochemical properties of VH032-C6-PEG3-C4-Cl is presented in the table below.

| Property | Value | Reference(s) |

| Synonyms | (S,R,S)-AHPC-C6-PEG3-C4-Cl, VHL Ligand-Linker Conjugates 12 | [1] |

| Molecular Formula | C38H59ClN4O7S | [1] |

| Molecular Weight | 751.42 g/mol | [1] |

| CAS Number | 1835705-55-9 | [1] |

| Appearance | Colorless to light yellow oil | [1] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |

| Storage | Pure form: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |

Mechanism of Action: Targeted Protein Degradation

VH032-C6-PEG3-C4-Cl functions as a PROTAC, a molecule designed to induce the degradation of a specific protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The mechanism can be broken down into the following key steps:

-

Ternary Complex Formation: The molecule simultaneously binds to the VHL E3 ligase via its VH032 moiety and to a HaloTag7-fused POI through a covalent linkage formed by the chloroalkane group. This brings the POI and the E3 ligase into close proximity, forming a ternary complex.

-

Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades the POI into small peptides. The VH032-C6-PEG3-C4-Cl molecule is then released and can catalytically induce the degradation of another POI molecule.

Quantitative Data Summary

The efficacy of PROTACs is typically characterized by their binding affinity to the E3 ligase and their ability to induce the degradation of the target protein. The following table summarizes key quantitative data for VH032 and related HaloPROTACs.

| Parameter | Molecule/Target | Value | Assay Method | Reference(s) |

| Binding Affinity (Kd) | VH032 to VHL E3 Ligase | 185 nM | Not Specified | [2] |

| Binding Affinity (IC50) | HaloPROTAC3 to VHL | 0.54 ± 0.06 µM | Fluorescence Polarization | |

| Degradation (DC50) | HaloPROTAC3 for GFP-HaloTag7 | 19 ± 1 nM | Flow Cytometry | |

| Maximum Degradation (Dmax) | HaloPROTAC3 for GFP-HaloTag7 | 90 ± 1 % | Flow Cytometry | |

| Degradation (DC50) | HaloPROTAC-E for SGK3-Halo | 3 - 10 nM | Immunoblot | |

| Maximum Degradation (Dmax) | HaloPROTAC-E for SGK3-Halo | ~95% | Immunoblot | |

| Time to 50% Degradation | HaloPROTAC3 for GFP-HaloTag7 | 4 - 8 hours | Flow Cytometry |

Experimental Protocols

This section provides a detailed methodology for a key experiment: the degradation of a GFP-HaloTag7 fusion protein in mammalian cells and its subsequent analysis by Western blot.

Degradation of GFP-HaloTag7 Fusion Protein

Objective: To induce and quantify the degradation of a GFP-HaloTag7 fusion protein in a mammalian cell line using VH032-C6-PEG3-C4-Cl.

Materials:

-

Mammalian cell line stably expressing a GFP-HaloTag7 fusion protein (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

VH032-C6-PEG3-C4-Cl (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Proteasome inhibitor (e.g., MG132, optional for mechanistic studies)

-

VHL ligand (e.g., VH032, optional for competition experiments)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-HaloTag, anti-GFP, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Plating:

-

Culture the GFP-HaloTag7 expressing cells in complete medium at 37°C and 5% CO2.

-

Plate the cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.

-

-

Compound Treatment:

-

Prepare serial dilutions of VH032-C6-PEG3-C4-Cl in complete medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Include a vehicle-only control (DMSO).

-

For mechanistic validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132 for 1-2 hours) or a competing VHL ligand (e.g., 10-fold excess of VH032 for 1-2 hours) before adding the PROTAC.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or controls.

-

Incubate the cells for the desired time period (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blot Analysis:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-HaloTag or anti-GFP) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe with a loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the GFP-HaloTag7 band to the corresponding loading control band.

-

Calculate the percentage of protein degradation for each treatment relative to the vehicle control.

-

Plot the percentage of degradation versus the concentration of VH032-C6-PEG3-C4-Cl to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

-

Conclusion

VH032-C6-PEG3-C4-Cl is a powerful and versatile chemical tool for inducing the degradation of HaloTag7 fusion proteins. Its well-defined structure and mechanism of action make it an invaluable reagent for studying protein function, validating drug targets, and advancing the field of targeted protein degradation. The experimental protocols and data provided in this guide serve as a comprehensive resource for researchers looking to effectively utilize this PROTAC in their work. As with any experimental system, optimization of concentrations and incubation times may be necessary for specific cell lines and target proteins.

References

The Functional Core of Targeted Protein Degradation: A Technical Guide to the (S,R,S)-AHPC-C6-PEG3-C4-Cl VHL Ligand

For Immediate Release

This technical guide provides an in-depth analysis of the (S,R,S)-AHPC-C6-PEG3-C4-Cl molecule, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Tailored for researchers, scientists, and drug development professionals, this document elucidates the function, application, and evaluation of this specific von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate.

Introduction to (S,R,S)-AHPC-C6-PEG3-C4-Cl

(S,R,S)-AHPC-C6-PEG3-C4-Cl, also recognized by its synonym VH032-C6-PEG3-C4-Cl, is a synthetic chemical entity designed for incorporation into PROTACs. It comprises two essential components:

-

The (S,R,S)-AHPC moiety: This is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cellular machinery responsible for protein degradation.

-

A C6-PEG3-C4-Cl linker: This 20-atom linker provides a flexible bridge to covalently attach a ligand for a target protein of interest (POI). The terminal chlorohexane group allows for facile conjugation to a POI ligand.

The primary function of (S,R,S)-AHPC-C6-PEG3-C4-Cl within a PROTAC is to recruit the VHL E3 ligase to a target protein, thereby inducing the target's ubiquitination and subsequent degradation by the proteasome.

Mechanism of Action: VHL-Mediated Protein Degradation

PROTACs assembled using (S,R,S)-AHPC-C6-PEG3-C4-Cl operate through a catalytic mechanism that hijacks the cell's natural ubiquitin-proteasome system. The process can be summarized in the following key steps:

-

Ternary Complex Formation: The bifunctional PROTAC molecule simultaneously binds to the target protein (via the POI ligand) and the VHL E3 ligase (via the (S,R,S)-AHPC moiety), forming a ternary complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the VHL E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Recognition and Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the target protein into small peptides.

-

PROTAC Recycling: The PROTAC molecule is released after inducing ubiquitination and can proceed to engage another target protein and E3 ligase, acting catalytically.

Quantitative Data

The binding affinity of the VHL ligand is a critical determinant of PROTAC efficacy. The core (S,R,S)-AHPC moiety, also known as VH032, has been characterized for its interaction with the VHL E3 ligase.

| Ligand | Parameter | Value | Assay |

| (S,R,S)-AHPC (VH032) | Kd | 185 nM | Isothermal Titration Calorimetry (ITC) |

While specific degradation data (DC50 and Dmax) for PROTACs utilizing the exact (S,R,S)-AHPC-C6-PEG3-C4-Cl linker is not extensively available in the public domain for a wide range of therapeutic targets, this ligand-linker is frequently employed in the construction of "HaloPROTACs" for proof-of-concept studies. These molecules are designed to degrade HaloTag7 fusion proteins. For illustrative purposes, data from PROTACs using the (S,R,S)-AHPC VHL ligand with different linkers are presented below to demonstrate the typical performance of this class of degraders.

| PROTAC | Target Protein | Cell Line | DC50 | Dmax |

| ARV-771 | BET Proteins | Castration-Resistant Prostate Cancer (CRPC) | <1 nM | >90% |

| ARD-266 | Androgen Receptor (AR) | LNCaP, VCaP, 22Rv1 | 0.2-1 nM | >95% |

| GMB-475 | BCR-ABL1 | Ba/F3 | 1.11 µM (IC50) | Not Reported |

Note: The data for ARV-771, ARD-266, and GMB-475 are provided for context and utilize the same VHL ligand but different linkers and target-binding moieties than a PROTAC directly synthesized from (S,R,S)-AHPC-C6-PEG3-C4-Cl.

Experimental Protocols

The evaluation of a PROTAC constructed with (S,R,S)-AHPC-C6-PEG3-C4-Cl involves a series of in vitro and cell-based assays to determine its binding affinity, degradation efficiency, and biological effects.

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay to confirm the formation of the POI-PROTAC-VHL ternary complex.

Methodology:

-

Reagents:

-

Recombinant tagged POI (e.g., GST-tagged)

-

Recombinant tagged VHL-ElonginB-ElonginC (VBC) complex (e.g., His-tagged)

-

PROTAC synthesized from (S,R,S)-AHPC-C6-PEG3-C4-Cl

-

Terbium-conjugated anti-GST antibody (donor fluorophore)

-

Fluorescein-conjugated anti-His antibody (acceptor fluorophore)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

-

Procedure:

-

Add a fixed concentration of the POI and VBC complex to the wells of a microplate.

-

Add serial dilutions of the PROTAC to the wells.

-

Add the donor and acceptor antibodies to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). A bell-shaped curve is typically observed, indicating the formation and subsequent disassembly of the ternary complex at high PROTAC concentrations (the "hook effect").

-

In-Cell Target Protein Degradation Assay (Western Blot)

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

-

Cell Culture and Treatment:

-

Seed a relevant human cell line in a multi-well plate and allow cells to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC.

-

-

Protein Extraction and Quantification:

-

Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

-

Signaling Pathway Perturbation

The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. For example, a PROTAC targeting a key kinase in a cancer-related pathway can lead to the inhibition of that pathway and subsequent apoptosis or cell cycle arrest.

Conclusion

(S,R,S)-AHPC-C6-PEG3-C4-Cl is a valuable and versatile chemical tool for the construction of VHL-recruiting PROTACs. Its high-affinity VHL ligand and functionalized linker enable the development of potent and selective protein degraders. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of PROTACs synthesized using this building block, from confirming the mechanism of action to quantifying their biological effects. As the field of targeted protein degradation continues to expand, the strategic use of well-characterized components like (S,R,S)-AHPC-C6-PEG3-C4-Cl will be paramount to the successful development of novel therapeutics.

E3 Ligase Ligand-Linker Conjugates for PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and an E3 ligase is the cornerstone of this technology, leading to the ubiquitination and subsequent degradation of the target protein.[3] This guide provides a comprehensive technical overview of the core components of PROTACs, focusing on E3 ligase ligands and the linkers used to conjugate them, with a particular emphasis on quantitative data, detailed experimental protocols, and visual representations of key processes.

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The UPS is a major pathway for regulated protein degradation in eukaryotic cells. It involves a three-step enzymatic cascade:

-

Ubiquitin Activation: An E1 activating enzyme activates a ubiquitin molecule in an ATP-dependent manner.

-

Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.

-

Ubiquitin Ligation: An E3 ubiquitin ligase recognizes a specific substrate protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.

This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[1]

PROTACs exploit this natural process by bringing a POI into close proximity with an E3 ligase, thereby inducing its ubiquitination and degradation.[4]

E3 Ubiquitin Ligases and Their Ligands

While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively utilized for PROTAC development, primarily due to the availability of well-characterized small molecule ligands.[5] The choice of E3 ligase is a critical factor in PROTAC design, influencing degradation efficiency, selectivity, and potential for tissue-specific targeting.[6]

Commonly Used E3 Ligases and Ligands

The most widely used E3 ligases in PROTAC design are Cereblon (CRBN), von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and Inhibitor of Apoptosis Proteins (IAPs).[7]

| E3 Ligase | Ligand Examples | Binding Affinity (Kd) | Key Features |

| Cereblon (CRBN) | Pomalidomide (B1683931), Thalidomide, Lenalidomide | Varies (nM to µM range) | Widely expressed, numerous available ligands based on immunomodulatory drugs (IMiDs). |

| von Hippel-Lindau (VHL) | VH032, VH298 | 52 nM (VH298)[8] | Forms a complex with Elongin B and C; ligands often based on the HIF-1α peptide. |

| MDM2 | Nutlin-3, Idasanutlin | Varies | p53 regulator, early target in PROTAC development, though larger ligands can present challenges.[5] |

| IAPs (cIAP1, XIAP) | Bestatin, LCL161 | Varies | Involved in apoptosis regulation; ligands often mimic the N-terminus of Smac/DIABLO. |

Emerging E3 Ligases

To expand the scope of targeted protein degradation, research is actively exploring novel E3 ligases with more restricted tissue expression or different substrate specificities.[7] Examples of emerging E3 ligases for PROTACs include RNF4, RNF114, DCAF11, KEAP1, and FEM1B.[7]

The Critical Role of the Linker

The linker is not merely a passive tether but plays a crucial role in the efficacy of a PROTAC.[2] Its length, composition, and attachment points to the POI and E3 ligase ligands significantly impact the formation and stability of the ternary complex, as well as the overall physicochemical properties of the PROTAC molecule.[9]

Linker Length

The optimal linker length is critical and must be empirically determined for each POI-E3 ligase pair.[2] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in an unstable complex that is not productive for ubiquitination.[10]

| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Reference |

| Estrogen Receptor α (ERα) | VHL | 16 | [11] |

| p38α | CRBN | 15-17 | [7] |

| BRD4 | CRBN | Variable (PEG linkers often used) | [12] |

Linker Composition

The chemical composition of the linker influences a PROTAC's solubility, cell permeability, and metabolic stability.[2]

-

Flexible Linkers: Alkyl chains and polyethylene (B3416737) glycol (PEG) chains are the most common flexible linkers. They offer synthetic accessibility and conformational flexibility, which can increase the probability of forming a productive ternary complex.[2] However, high flexibility can also lead to an entropic penalty upon binding and may result in poor pharmacokinetic properties.[2]

-

Rigid Linkers: Incorporating rigid moieties like piperazine, piperidine, or triazole rings can improve the stability of the ternary complex and enhance cell permeability.[13]

-

"Smart" Linkers: These are functional linkers that can be, for example, photoswitchable, allowing for spatiotemporal control of PROTAC activity.[14]

Synthesis and Conjugation of E3 Ligase Ligand-Linker Conjugates

The synthesis of PROTACs is typically a modular process involving the separate synthesis of the POI ligand and the E3 ligase ligand-linker conjugate, followed by their coupling.[15]

Common Conjugation Chemistries

-

Amide Bond Formation: This is a robust and widely used method for connecting the two halves of a PROTAC. It typically involves the reaction of a carboxylic acid on one component with an amine on the other, often facilitated by coupling reagents like HATU or HBTU.[16]

-

Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile click chemistry reaction for PROTAC synthesis. It involves the reaction of a terminal alkyne on one fragment with an azide (B81097) on the other to form a stable triazole linker.[]

Experimental Protocols

Protocol 1: Synthesis of Pomalidomide-C5-Azide (CRBN Ligand-Linker)

This protocol describes the synthesis of a pomalidomide derivative with a five-carbon linker terminating in an azide group, which is a versatile intermediate for click chemistry-based PROTAC synthesis.[5]

Step 1: Alkylation of Pomalidomide

-

To a solution of pomalidomide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 equivalents) and 1,5-dibromopentane (B145557) (3.0 equivalents).

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with dichloromethane (B109758) (DCM) (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of 0-10% methanol (B129727) in DCM) to afford N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.[5]

Step 2: Azide Formation

-

To a solution of the product from Step 1 (1.0 equivalent) in DMF, add sodium azide (3.0 equivalents).

-

Stir the reaction mixture at 60 °C for 6 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with DCM (3x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% methanol in DCM) to yield pomalidomide-C5-azide.[5]

Protocol 2: Synthesis of a VHL-based PROTAC via Amide Coupling

This protocol outlines the synthesis of a PROTAC using a pre-formed VHL ligand-linker conjugate with a Boc-protected amine, followed by amide coupling to a POI ligand.[2]

Step 1: Boc Deprotection of VH032-O-C2-NH-Boc

-

Dissolve VH032-O-C2-NH-Boc in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and DCM. The resulting crude amine salt (VH032-O-C2-NH2) is typically used directly in the next step.[2]

Step 2: Amide Coupling to POI Ligand

-

Dissolve the POI ligand containing a terminal carboxylic acid (1.0 equivalent) in anhydrous DMF.

-

Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the crude VH032-O-C2-NH2 salt (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.

-

Once complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC using reversed-phase HPLC.[2]

Characterization of E3 Ligase Ligand-Linker Conjugates and PROTACs

Thorough characterization is essential to confirm the identity, purity, and activity of synthesized PROTACs.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the E3 ligase ligand-linker conjugates and the final PROTAC.[18]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized molecules. Tandem mass spectrometry (MS/MS) can be employed to further elucidate the structure by analyzing fragmentation patterns.[18] Native mass spectrometry can be used to study the formation of the ternary complex.[14]

Biological Assays

-

Binding Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence polarization assays can be used to determine the binding affinities (Kd) of the PROTAC for both the POI and the E3 ligase.[19]

-

Western Blotting: This is the most common method to quantify the degradation of the target protein in cells treated with the PROTAC. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are key parameters determined from these experiments.[20]

-

Cell Viability Assays: These assays are used to assess the cytotoxic effects of the PROTAC on cells.

Quantitative Data for BRD4-Targeting PROTACs

Bromodomain-containing protein 4 (BRD4) is a well-studied target for PROTAC-mediated degradation. The following table provides a comparison of the degradation performance of different BRD4-targeting PROTACs utilizing either CRBN or VHL as the E3 ligase.

| PROTAC | E3 Ligase | DC50 | Dmax | Cell Line | Reference |

| PROTAC 1 | CRBN | < 1 nM | > 90% | Burkitt's lymphoma (BL) cells | [12] |

| PROTAC 4 | CRBN | pM range | Not specified | MV-4-11, MOLM-13, RS4;11 | [12] |

| dBET70 | CRBN | ~5 nM (5h) | Not specified | Not specified | [21] |

| dBET23 | CRBN | ~50 nM (5h) | Not specified | Not specified | [21] |

| ARV-771 | CRBN | Not specified | >90% | Non-cancerous cell lines | [10] |

| PROTAC 17 | VHL | Low nM range | > 90% | Not specified | [22] |

| MZ1 | VHL | Not specified | Not specified | Not specified | [3] |

| AT1 | VHL | Not specified | Not specified | Not specified | [3] |

Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture and experimental conditions.

Conclusion

The development of potent and selective PROTACs requires a multi-parameter optimization process, with the E3 ligase ligand and the linker being critical components. This technical guide has provided an in-depth overview of the key considerations in the design, synthesis, and characterization of E3 ligase ligand-linker conjugates for PROTACs. The provided quantitative data, detailed experimental protocols, and visual representations of core concepts aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to advance their research in the exciting field of targeted protein degradation. As our understanding of the intricate interplay between the POI, PROTAC, and E3 ligase continues to grow, so too will our ability to design the next generation of highly effective protein-degrading therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Editing out the amide from amide-bond formation: Synthesis Of C–C bonds instead of C–N bonds from carboxylic acids and amines [morressier.com]

- 5. benchchem.com [benchchem.com]

- 6. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 18. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. benchchem.com [benchchem.com]

- 21. biorxiv.org [biorxiv.org]

- 22. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Properties of PEG3 Linkers in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. These heterobifunctional molecules are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, ternary complex formation, cell permeability, and pharmacokinetic/pharmacodynamic (PK/PD) profile. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their favorable characteristics. This guide provides a comprehensive technical overview of the properties of the PEG3 linker in PROTAC design, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the rational design of novel protein degraders.

Physicochemical Properties of PEG3 Linkers

The inclusion of a PEG3 linker in a PROTAC molecule imparts several key physicochemical properties that can significantly influence its behavior and efficacy.

-

Solubility and Hydrophilicity: PEG linkers, including the three-unit ethylene (B1197577) glycol chain of a PEG3 linker, are inherently hydrophilic.[1][2] This increased polarity can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these large and complex structures.[1] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, further improving interactions with aqueous environments.

-

Flexibility: The PEG3 linker provides a degree of conformational flexibility to the PROTAC molecule.[3] This flexibility is not merely a passive trait; it plays an active role in allowing the PROTAC to adopt a conformation that is conducive to the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3]

-

Molecular Size and Shape: The addition of a PEG3 linker contributes to the overall molecular weight and size of the PROTAC. While this increase is a consideration for cell permeability, the linear and flexible nature of the PEG chain can allow the molecule to adopt more compact conformations, which may mitigate the negative impact of increased size.

Impact of PEG3 Linker on Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein. The linker plays a pivotal role in this process, and the properties of a PEG3 linker are highly relevant.

-

Optimal Length and Geometry: The length of the linker is a critical parameter that dictates the ability of the PROTAC to simultaneously engage the target protein and the E3 ligase.[4] An optimal linker length allows for favorable protein-protein interactions within the ternary complex, leading to positive cooperativity and enhanced stability.[5][6] While the ideal linker length is target- and E3 ligase-dependent, systematic studies have shown that variations in PEG linker length can have a profound impact on degradation efficacy. For some targets, a shorter linker like PEG3 may be optimal, while for others, a longer chain may be required.

-

Flexibility and Cooperativity: The flexibility of the PEG3 linker enables the two ligands to orient themselves in a manner that maximizes favorable interactions between the target protein and the E3 ligase.[3] This can lead to cooperative binding, where the formation of one binary complex (e.g., PROTAC-E3 ligase) enhances the affinity for the other protein (the target), resulting in a more stable ternary complex.[7]

Data Presentation: Quantitative Analysis of PEG Linker Length on PROTAC Performance

The following tables summarize quantitative data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of varying PEG linker lengths on key performance parameters.

| Linker | DC50 (nM) | Dmax (%) | Reference |

| PEG3 | 55 | 85 | [8] |

| PEG4 | 20 | 95 | [8] |

| PEG5 | 15 | >98 | [8] |

| PEG6 | 30 | 92 | [8] |

| C2 (non-PEG) | ~2.2 | >95 | [9][10] |

| C4 (non-PEG) | ~20 | >95 | [10] |

| C8 (non-PEG) | ~10 | >95 | [10] |

Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying Linker Lengths. DC50 represents the half-maximal degradation concentration, and Dmax is the maximum percentage of target protein degradation.

| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) | Reference |

| PEG3 | 1.2 | 15 | [8] |

| PEG4 | 0.8 | 25 | [8] |

| PEG5 | 0.5 | 30 | [8] |

| PEG6 | 0.3 | 20 | [8] |

| Amide-PROTACs (various PEG lengths) | <0.002 - 0.6 | Not Reported | [11][12] |

Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs. Papp is the apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay (PAMPA). Oral bioavailability data is from preclinical models.

Cell Permeability of PROTACs with PEG3 Linkers

The ability of a PROTAC to cross the cell membrane and reach its intracellular target is a critical determinant of its therapeutic potential. The role of the PEG3 linker in this process is multifaceted.

-

The Balance of Hydrophilicity and Lipophilicity: While the hydrophilicity of the PEG3 linker can enhance solubility, it can also present a challenge for passive diffusion across the lipophilic cell membrane.[12] However, the flexible nature of the PEG linker can allow the PROTAC to adopt a folded conformation that shields its polar surface area, creating a more "chameleonic" molecule that can more readily partition into the lipid bilayer.[13]

-

Impact of Linker Length on Permeability: Studies have shown that shorter linkers can sometimes lead to improved cell permeability.[12] For instance, in one study, a PROTAC with a 2-unit PEG linker was found to be 20-fold more permeable than one with a 3-unit PEG linker.[12] This highlights the importance of empirical testing to determine the optimal linker length for a given PROTAC scaffold.

Pharmacokinetic and Pharmacodynamic (PK/PD) Properties

The linker composition significantly influences the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC.

-

Oral Bioavailability: The enhanced aqueous solubility imparted by the PEG3 linker can lead to improved oral absorption and bioavailability.[14][15][16] However, the overall physicochemical properties of the PROTAC, including its size and lipophilicity, will also play a significant role.[17]

-

Metabolic Stability: While PEG linkers offer many advantages, linear ether chains can be susceptible to oxidative metabolism.[1] The design of the overall PROTAC molecule, including the choice of warhead and E3 ligase ligand, can also impact its metabolic stability.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. charnwooddiscovery.com [charnwooddiscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifesensors.com [lifesensors.com]

- 11. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Novel Amphiphilic PROTAC with Enhanced Pharmacokinetic Properties for ALK Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility of (S,R,S)-AHPC-C6-PEG3-C4-Cl in DMSO

This technical guide provides a detailed overview of the solubility of the von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-C6-PEG3-C4-Cl, in Dimethyl Sulfoxide (DMSO). The information is intended for researchers, scientists, and professionals in the field of drug development and targeted protein degradation. (S,R,S)-AHPC-C6-PEG3-C4-Cl is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality.[][2] The linker, an alkyl/ether-based chain, is conjugated to the (S,R,S)-AHPC based VHL ligand.[3]

Quantitative Solubility Data

The solubility of (S,R,S)-AHPC-C6-PEG3-C4-Cl in DMSO has been reported by multiple suppliers. The data is summarized in the table below for easy comparison.

| Parameter | Value | Source |

| Molecular Weight | 751.42 g/mol | [][3] |

| Solubility in DMSO | 10 mM | [] |

| Solubility in DMSO | ≥ 100 mg/mL (equivalent to 133.08 mM) | [3] |

Experimental Protocols for Solubility Determination

While specific experimental details for the solubility determination of (S,R,S)-AHPC-C6-PEG3-C4-Cl are not publicly available, several standard protocols are widely used for assessing the solubility of PROTACs and similar molecules.

1. Kinetic Solubility Assessment using DMSO Stock Solution

This method is commonly employed in the early stages of drug discovery.

-

Objective: To determine the concentration at which a compound precipitates from an aqueous solution after being introduced from a concentrated DMSO stock.

-

Protocol:

-

Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).[4]

-

Serially dilute the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the final desired concentrations. It is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid cell toxicity in subsequent assays.[4]

-

Incubate the samples for a defined period (e.g., 1-2 hours) at a specific temperature (e.g., room temperature or 37°C).

-

Analyze the samples for precipitation, often using techniques like nephelometry, turbidimetry, or visual inspection under a microscope. The highest concentration that remains clear is reported as the kinetic solubility.

-

2. Thermodynamic Solubility Assessment (Shake-Flask Method)

This method measures the equilibrium solubility of a compound and is often used in later stages of lead optimization.[5][6]

-

Objective: To determine the saturation concentration of a compound in a specific solvent at equilibrium.

-

Protocol:

-

Add an excess amount of the solid compound to a known volume of the solvent (e.g., phosphate (B84403) buffer, pH 6.8) in a sealed glass vial.[4][7]

-

Agitate the vials in a shaking incubator at a constant temperature (e.g., 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[4][7]

-

After incubation, separate the undissolved solid from the solution by centrifugation or filtration.[7]

-

Quantify the concentration of the compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

-

3. Dried DMSO Solubility Assay

This is a higher-throughput method for assessing solubility.

-

Objective: To rapidly assess the solubility of multiple compounds from dried films of DMSO stock solutions.

-

Protocol:

-

Dispense a known volume of the high-concentration DMSO stock solution into microplate wells.

-

Evaporate the DMSO to leave a dried film of the compound at the bottom of the wells.

-

Add the aqueous buffer to each well and shake for a specified time to allow the compound to dissolve.

-

Measure the concentration of the dissolved compound, often by UV-Vis spectroscopy or LC-MS.

-

Workflow for Solubility Assessment and Enhancement

The following diagram illustrates a logical workflow for assessing and improving the solubility of a PROTAC molecule.

Caption: Workflow for PROTAC solubility assessment and optimization.

This comprehensive guide provides essential information on the solubility of (S,R,S)-AHPC-C6-PEG3-C4-Cl in DMSO, along with standard experimental protocols relevant to PROTAC molecules. The provided workflow offers a systematic approach for researchers to assess and enhance the solubility of such compounds in drug discovery projects.

References

- 2. benchchem.com [benchchem.com]

- 3. MedChemExpress (S,R,S)-AHPC-C6-PEG3-C4-Cl 100 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.at]

- 4. benchchem.com [benchchem.com]

- 5. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [mdpi.com]

An In-depth Technical Guide to (S,R,S)-AHPC-C6-PEG3-C4-Cl (CAS Number: 1835705-55-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-C6-PEG3-C4-Cl, also known by synonyms such as VH032-C6-PEG3-C4-Cl, is a synthetic chemical compound designed for applications in targeted protein degradation.[1][] It is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][] This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a polyethylene (B3416737) glycol (PEG) linker with a terminal chloroalkane.[3][4] The chloroalkane moiety allows for covalent conjugation to a ligand targeting a protein of interest, facilitating the creation of a heterobifunctional PROTAC. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, representative synthesis, biological activity, and detailed experimental protocols for its application.

Chemical Properties and Data

(S,R,S)-AHPC-C6-PEG3-C4-Cl is a well-characterized molecule with the following properties:

| Property | Value | Reference |

| CAS Number | 1835705-55-9 | [] |

| Molecular Formula | C38H59ClN4O7S | [5] |

| Molecular Weight | 751.42 g/mol | [5] |

| Appearance | Oil | [5] |

| Color | Colorless to light yellow | [5] |

| Canonical SMILES | O=C([C@H]1N(C(--INVALID-LINK--NC(CCCCCOCCOCCOCCCCCCCl)=O)=O)C--INVALID-LINK--C1)NCC2=CC=C(C3=C(C)N=CS3)C=C2 | [] |

| Purity | >97% | [5] |

| Solubility | 10 mM in DMSO | [] |

| Storage (Pure Form) | -20°C for 3 years; 4°C for 2 years | [] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [] |

Mechanism of Action: PROTAC-Mediated Protein Degradation

(S,R,S)-AHPC-C6-PEG3-C4-Cl functions as the E3 ligase-recruiting component of a PROTAC.[6] Once conjugated to a target protein ligand, the resulting PROTAC hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of the target protein.[7] The (S,R,S)-AHPC moiety binds to the VHL E3 ligase, while the other end of the PROTAC binds to the protein of interest (POI). This forms a ternary complex between the POI, the PROTAC, and the VHL E3 ligase.[8] The proximity induced by the PROTAC allows the E3 ligase to polyubiquitinate the POI.[8] This polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged POI.[8] The PROTAC is then released and can catalytically induce the degradation of more POI molecules.[8]

Caption: VHL-mediated PROTAC mechanism of action.

Synthesis and Manufacturing

The synthesis of (S,R,S)-AHPC-C6-PEG3-C4-Cl involves the preparation of the core VHL ligand, (S,R,S)-AHPC (also known as VH032), followed by the attachment of the linker.[7][9] The synthesis of VH032 has been reported in the literature and typically involves a multi-step process.[9] A general workflow for creating a PROTAC using this building block is outlined below.

Caption: General workflow for synthesizing a PROTAC.

Biological Activity and Quantitative Data

The (S,R,S)-AHPC moiety is a potent VHL ligand.[1] The binding affinity of various VHL ligands has been characterized, providing a basis for understanding the potency of PROTACs derived from them.

Table 1: Binding Affinities of Representative VHL Ligands

| Compound | Binding Affinity (Ki or Kd) | Assay Method | Reference |

| VH032 (1) | 33.4 nM (Ki) | TR-FRET | [1] |

| VH298 (2) | 18.9 nM (Ki) | TR-FRET | [1] |

| VH032 amine (6) | 5.7 µM (Ki) | TR-FRET | [1] |

| MZ1 (3) | 6.3 nM (Ki) | TR-FRET | [1] |

| VH032 (VHL ligand) | 185 nM (Kd) | SPR | [10] |

(S,R,S)-AHPC-C6-PEG3-C4-Cl is designed for creating "HaloPROTACs," which are PROTACs that can induce the degradation of proteins fused to a HaloTag.[11] The chloroalkane linker reacts with the HaloTag protein, forming a covalent bond.[11] The biological activity of such PROTACs is quantified by their half-maximal degradation concentration (DC50) and maximum degradation (Dmax).[12] While specific data for (S,R,S)-AHPC-C6-PEG3-C4-Cl is not publicly available, data for a structurally similar HaloPROTAC, HaloPROTAC3, demonstrates high potency in degrading a GFP-HaloTag7 fusion protein.[11]

Table 2: Degradation Activity of a Representative HaloPROTAC (HaloPROTAC3)

| Parameter | Value | Protein Target | Cell Line | Reference |

| DC50 | 19 ± 1 nM | GFP-HaloTag7 | HEK293 | [11] |

| Dmax | 90 ± 1 % | GFP-HaloTag7 | HEK293 | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments involving a PROTAC synthesized from (S,R,S)-AHPC-C6-PEG3-C4-Cl to degrade a HaloTag fusion protein.

Cell Culture and Treatment

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing a HaloTag fusion protein (e.g., GFP-HaloTag7) are commonly used.[11]

-

Culture Conditions: Culture cells at 37°C and 5% CO2 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[13]

-

Treatment: Dissolve the PROTAC in DMSO to create a stock solution. On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations. Add the PROTAC-containing medium to the cells and incubate for the desired time (e.g., 24 hours).[13] A vehicle control (DMSO) should be run in parallel.[13]

Quantification of Protein Degradation

A. Western Blot Analysis

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the protein of interest or the HaloTag. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein remaining relative to the vehicle-treated control.[14]

B. Flow Cytometry (for fluorescently-tagged proteins like GFP-HaloTag7)

-

Cell Harvesting: After treatment, detach the cells using trypsin and resuspend them in FACS buffer (e.g., PBS with 2% FBS).

-

Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the GFP-positive cell population.

-

Analysis: Calculate the mean fluorescence intensity (MFI) for each sample. Normalize the MFI of the treated samples to the MFI of the vehicle-treated control to determine the percentage of remaining protein.[11]

Caption: Workflow for quantifying PROTAC-mediated degradation.

Conclusion

(S,R,S)-AHPC-C6-PEG3-C4-Cl is a valuable chemical tool for researchers in the field of targeted protein degradation. Its high-affinity VHL ligand and versatile linker with a reactive handle enable the straightforward synthesis of potent PROTACs. The ability to create HaloPROTACs allows for the rapid assessment of the principles of targeted degradation for a wide variety of proteins of interest by fusing them to the HaloTag. This technical guide provides the foundational knowledge and experimental framework for the effective utilization of this compound in drug discovery and chemical biology research.

References

- 1. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. MedChemExpress (S,R,S)-AHPC-C6-PEG3-C4-Cl 100 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.at]

- 5. alfa-labotrial.com [alfa-labotrial.com]

- 6. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]

- 10. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]

- 13. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight of VH032-C6-PEG3-C4-Cl

An In-depth Technical Guide to the Molecular Weight of VH032-C6-PEG3-C4-Cl

This guide provides a detailed analysis of the molecular weight for the von Hippel-Lindau (VHL) E3 ligase ligand conjugate, VH032-C6-PEG3-C4-Cl, a molecule of significant interest in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Composition and Structure

The compound VH032-C6-PEG3-C4-Cl is a chemically synthesized molecule comprising a VHL ligand (VH032) attached to a linker chain. The systematic name designates the specific components that are assembled to form the final conjugate. The structure consists of the VH032 moiety, followed by a 6-carbon alkyl chain (C6), a triethylene glycol unit (PEG3), a 4-carbon alkyl chain (C4), and is terminated with a chlorine atom (Cl).

A vendor of this specific molecule, also known by the synonym (S,R,S)-AHPC-C6-PEG3-C4-Cl, reports the definitive molecular weight and chemical formula for the entire assembled conjugate.[1]

Component Molecular Weight Analysis

The total molecular weight of the final conjugate is derived from the sum of its constituent parts, accounting for atoms lost during the chemical synthesis process (typically water molecules in condensation reactions). The table below details the molecular weight of each individual component.

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Citation |

| VH032 | C₂₄H₃₂N₄O₄S | 472.60 | [2][3][4] |

| C6 Linker (Hexane) | C₆H₁₂ | 84.16 | [5][6] |

| PEG3 Linker (Triethylene Glycol) | C₆H₁₄O₄ | 150.17 | [7][8] |

| C4 Linker (Butane) | C₄H₈ | 56.11 | [9][10][11][12] |

| Chlorine Atom | Cl | 35.453 | [13] |

| Complete Conjugate | C₃₈H₅₉ClN₄O₇S | 751.42 | [1] |

Visualization of Molecular Assembly

The logical relationship between the components of VH032-C6-PEG3-C4-Cl can be represented as a linear assembly. The following diagram illustrates this structural sequence.

Experimental Determination of Molecular Weight

While the molecular weight can be calculated based on the chemical formula, it is experimentally verified using analytical techniques. The standard and most accurate method for determining the molecular weight of a novel compound like VH032-C6-PEG3-C4-Cl is mass spectrometry.

Mass Spectrometry Protocol

-

Sample Preparation : A small quantity of the purified compound is dissolved in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, to create a dilute solution.

-

Ionization : The sample solution is introduced into the mass spectrometer. An ionization technique, most commonly Electrospray Ionization (ESI), is used. ESI is a soft ionization method that converts the analyte molecules in the solution into gas-phase ions without significant fragmentation, which is crucial for determining the molecular weight of the intact molecule.

-

Mass Analysis : The generated ions are guided into a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus the m/z ratio.

-

Data Interpretation : For the intact molecule, the spectrum will show a peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). The molecular weight (M) is then calculated from the observed m/z value. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the confirmation of the elemental composition and thus verifying the chemical formula.

The following diagram outlines the workflow for this experimental verification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]

- 5. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 6. C6H12 - molar and relative molecular mass [your-online.ru]

- 7. portfolio-pplus.com [portfolio-pplus.com]

- 8. Triethylene glycol - Wikipedia [en.wikipedia.org]

- 9. Molecular weight of C4H8 [convertunits.com]

- 10. About: C4H8 [dbpedia.org]

- 11. C4H8 - Wikipedia [en.wikipedia.org]

- 12. 1-Butene [webbook.nist.gov]

- 13. chlorineinstitute.org [chlorineinstitute.org]

Navigating the Safety Profile of (S,R,S)-AHPC-C6-PEG3-C4-Cl: A Technical Guide for Researchers

Disclaimer: No specific Safety Data Sheet (SDS) for (S,R,S)-AHPC-C6-PEG3-C4-Cl is publicly available. This guide has been compiled using safety data from structurally similar compounds, including (S,R,S)-AHPC Hydrochloride and (S,R,S)-AHPC-PEG3-azide. The information provided herein should be used as a precautionary guide and is not a substitute for a compound-specific risk assessment. Researchers should handle this chemical with care in a controlled laboratory environment.

(S,R,S)-AHPC-C6-PEG3-C4-Cl is a novel E3 ligase ligand conjugate, integral to the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in targeted protein degradation. As this molecule finds increasing application in drug discovery and chemical biology, a thorough understanding of its safety profile is paramount for researchers and drug development professionals. This technical guide provides a comprehensive overview of the extrapolated safety data, handling protocols, and emergency procedures.

Hazard Identification and Classification

Based on the analysis of safety data from analogous compounds, (S,R,S)-AHPC-C6-PEG3-C4-Cl should be treated as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The hazard classifications from related compounds are summarized below.

| Hazard Class | Classification Category | GHS Pictogram | Signal Word | Hazard Statement | Source Compound |

| Acute Toxicity, Oral | Category 4 | pictogram | Warning | H302: Harmful if swallowed | (S,R,S)-AHPC monohydrochloride |

| Skin Corrosion/Irritation | Category 2 | pictogram | Warning | H315: Causes skin irritation | (S,R,S)-AHPC monohydrochloride |

| Serious Eye Damage/Irritation | Category 2A | pictogram | Warning | H319: Causes serious eye irritation | (S,R,S)-AHPC monohydrochloride |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | pictogram | Warning | H335: May cause respiratory irritation | (S,R,S)-AHPC monohydrochloride |

Data extrapolated from the Safety Data Sheet for (S,R,S)-AHPC monohydrochloride provided by MedChemExpress.

While the Safety Data Sheet from TCI Chemicals for (S,R,S)-AHPC Hydrochloride states it is not a hazardous substance, a conservative approach is recommended due to the more detailed hazard identification provided by other suppliers for similar molecules.

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential when working with (S,R,S)-AHPC-C6-PEG3-C4-Cl. The following procedures are based on best practices for handling potentially hazardous research chemicals.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure easy access to an emergency eyewash station and safety shower.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of splashing, consider additional protective clothing.

-

Respiratory Protection: If working outside of a fume hood or if dust/aerosol generation is likely, a NIOSH-approved respirator is recommended.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials. Recommended storage temperature is typically -20°C for long-term stability.

The following diagram illustrates a standard workflow for the safe handling of research chemicals like (S,R,S)-AHPC-C6-PEG3-C4-Cl.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial. The following first-aid measures are based on information from the SDS of structurally related compounds.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

This information is extrapolated from the Safety Data Sheets for (S,R,S)-AHPC monohydrochloride and (S,R,S)-AHPC-PEG3-azide.

The decision-making process for responding to a laboratory spill is outlined in the diagram below.

Fire-Fighting Measures and Accidental Release

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: During combustion, irritant fumes may be emitted.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Avoid breathing dust, vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Toxicological and Ecological Information

No specific toxicological or ecological data for (S,R,S)-AHPC-C6-PEG3-C4-Cl has been found. The acute toxicity data for a related compound suggests it is harmful if swallowed. The environmental impact is unknown, and therefore, release into the environment should be avoided.

This technical guide provides a foundational understanding of the potential safety considerations for (S,R,S)-AHPC-C6-PEG3-C4-Cl, based on the best available data from similar compounds. It is imperative that all laboratory personnel are trained in safe handling practices and that a culture of safety is maintained to mitigate the risks associated with handling novel research chemicals.

The Architect's Toolkit: A Deep Dive into PROTAC Technology Leveraging VHL Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Targeted Therapeutics

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, moving beyond traditional occupancy-driven inhibition to induce the selective degradation of target proteins.[1] These heterobifunctional molecules co-opt the cell's endogenous ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs), offering a powerful strategy to address targets previously deemed "undruggable".[2][3] A PROTAC molecule consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully and widely utilized E3 ligases in PROTAC design, largely due to the availability of well-characterized, high-affinity small molecule ligands.[5][6] This technical guide provides an in-depth exploration of PROTAC technology with a specific focus on the utilization of VHL ligands, offering a comprehensive overview of the mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols.

The VHL-Mediated Degradation Pathway: Hijacking a Natural Process

Under normal oxygen conditions (normoxia), the VHL E3 ligase complex plays a critical role in regulating the levels of Hypoxia-Inducible Factor 1α (HIF-1α). Specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[7] This post-translational modification creates a recognition site for VHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α, thus preventing its accumulation.[7]

VHL-based PROTACs ingeniously hijack this natural cellular process. The VHL ligand portion of the PROTAC mimics the hydroxylated HIF-1α, binding to the VHL E3 ligase. Simultaneously, the other end of the PROTAC binds to the target protein. This induced proximity brings the VHL E3 ligase complex close to the POI, facilitating the formation of a crucial ternary complex (VHL-PROTAC-POI).[2][8] The formation of this ternary complex is a critical and often rate-limiting step in the degradation process.[8] Once the ternary complex is formed, the E3 ligase transfers ubiquitin from an E2-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a molecular flag, marking the POI for recognition and degradation by the 26S proteasome into smaller peptides.[2] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

role of VHL in ubiquitin-proteasome system

An In-depth Technical Guide on the Role of VHL in the Ubiquitin-Proteasome System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the cellular oxygen-sensing pathway and a key regulator within the ubiquitin-proteasome system (UPS). Its primary function is to act as the substrate recognition subunit of the CRL2^VHL^ E3 ubiquitin ligase complex, which targets specific proteins for proteasomal degradation. The most well-characterized substrate is the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) transcription factor. In the presence of oxygen, VHL mediates the ubiquitination and subsequent destruction of HIF-α, thereby preventing the expression of hypoxia-response genes. Loss of VHL function, commonly observed in clear cell renal cell carcinoma (ccRCC), leads to the constitutive stabilization of HIF-α and the promotion of tumorigenesis through enhanced angiogenesis, cell proliferation, and metabolic reprogramming. This guide provides a detailed technical overview of the VHL E3 ligase complex, its mechanism of substrate recognition, its role in HIF regulation and cancer, and the experimental methodologies used to study its function.

The VHL E3 Ubiquitin Ligase Complex (CRL2^VHL^)

The VHL protein (pVHL) does not function in isolation; it is an integral part of a multi-subunit Cullin-RING E3 ubiquitin ligase complex.[1] This complex, often referred to as ECV (Elongin C-Elongin B-VHL) or CRL2^VHL^, is structurally and functionally analogous to the well-studied SCF (Skp1-Cul1-F-box) complexes.[2][3]

The core components of the CRL2^VHL^ complex are:

-

Substrate Recognition Subunit: The VHL protein itself, which directly binds to target proteins.[4][5] pVHL consists of two primary functional domains: an α-domain and a β-domain.[3] The α-domain is responsible for binding to Elongin C, while the β-domain forms the substrate-binding pocket.[3][6][7]

-

Adaptor Proteins: Elongin B and Elongin C form a stable heterodimer. Elongin C binds directly to a conserved "BC box" motif within the VHL α-domain and serves as a bridge to the cullin scaffold.[5][8][9]

-

Scaffold Protein: Cullin 2 (Cul2) is a scaffold protein that organizes the complex.[10] Its N-terminus binds to the Elongin B/C-VHL sub-complex, while its C-terminus recruits the RING-box protein.[11][12]

-

RING-Box Protein: Rbx1 (also known as ROC1) is a small protein containing a RING-finger domain.[3] It binds to the C-terminus of Cul2 and is responsible for recruiting an E2 ubiquitin-conjugating enzyme, which carries activated ubiquitin.[11]